Home > Products > Screening Compounds P28968 > Phenylephrine-D-glucuronide
Phenylephrine-D-glucuronide -

Phenylephrine-D-glucuronide

Catalog Number: EVT-1758888
CAS Number:
Molecular Formula: C15H21NO8
Molecular Weight: 343.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenylephrine glucuronide is a metabolite of the α1A-adrenergic receptor agonist phenylephrine.

Estradiol 17β-D-glucuronide (E217G)

Quercetin-3-O-β-D-glucuronide (QG)

Compound Description: Quercetin-3-O-β-D-glucuronide (QG) is a flavonoid exhibiting anti-inflammatory and antioxidant properties. Studies demonstrate that QG effectively inhibits lipid peroxidation in liposomal membranes, suggesting a protective role against oxidative stress in biological systems []. Furthermore, QG exhibits anti-inflammatory effects by suppressing the activity of JNK and ERK signaling pathways in LPS-challenged RAW264.7 macrophage cells [].

Curcumin β-D-glucuronide (CMG)

Compound Description: Curcumin β-D-glucuronide (CMG) is a water-soluble metabolite of curcumin, a polyphenol found in turmeric. Research suggests that CMG exhibits anti-tumor effects on oxaliplatin-resistant colon cancer with reduced toxicity compared to the parent compound []. This metabolite is formed through glucuronidation and demonstrates significant potential as an anti-cancer prodrug.

Resveratrol 3-O-D-glucuronide

Compound Description: Resveratrol 3-O-D-glucuronide is a metabolite of resveratrol, a polyphenol known for its potential health benefits. Studies suggest that this metabolite, along with resveratrol 4'-O-D-glucuronide, exhibits inhibitory effects on colon cancer cell growth []. This activity is attributed to the induction of G1 cell cycle arrest and depletion of cyclin D1, potentially involving A3 adenosine receptors.

Apigenin-7-O-β-D-glucuronide (AG)

Compound Description: Apigenin-7-O-β-D-glucuronide (AG) is a flavonoid derivative with diverse pharmacological activities, including anti-inflammatory and antioxidant effects. Research shows that AG effectively inhibits LPS-induced inflammation in RAW 264.7 macrophages by suppressing the activation of AP-1 and MAPK signaling pathways []. Furthermore, in vivo studies demonstrate its protective effect against endotoxin shock in mice.

Overview

Phenylephrine-D-glucuronide is a metabolite of phenylephrine, an alpha-1 adrenergic agonist widely used in clinical settings for its vasoconstrictive properties. This compound is formed through the glucuronidation process, a significant metabolic pathway that enhances the solubility and excretion of phenylephrine. Understanding phenylephrine-D-glucuronide's characteristics, synthesis, and applications provides insights into its role in pharmacology and drug metabolism.

Source

Phenylephrine is primarily obtained from pharmaceutical formulations where it acts as a decongestant and vasopressor. The glucuronide conjugate is produced in the liver and intestines through enzymatic reactions involving UDP-glucuronosyltransferases, which facilitate the attachment of glucuronic acid to phenylephrine, thereby increasing its polar nature and facilitating renal excretion.

Classification

Phenylephrine-D-glucuronide belongs to the class of glucuronides, which are compounds formed by the conjugation of glucuronic acid with various drugs or metabolites. It is classified as a phase II metabolic product of phenylephrine.

Synthesis Analysis

Methods

The synthesis of phenylephrine-D-glucuronide occurs naturally in the body through the following process:

  1. Conjugation Reaction: Phenylephrine undergoes conjugation with glucuronic acid facilitated by UDP-glucuronosyltransferases.
  2. Enzymatic Activity: The enzymes involved in this reaction include UDP-glucuronosyltransferase 1A3 and UDP-glucuronosyltransferase 2B7, which are responsible for transferring glucuronic acid from UDP-glucuronic acid to phenylephrine.

Technical Details

The formation of phenylephrine-D-glucuronide can be monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the quantification of both phenylephrine and its metabolites in biological samples such as urine and plasma.

Molecular Structure Analysis

Structure

Phenylephrine-D-glucuronide has a complex structure derived from phenylephrine, with the addition of a glucuronic acid moiety. The chemical structure can be represented as:

  • Molecular Formula: C15_{15}H19_{19}NO7_{7}
  • Molecular Weight: Approximately 319.32 g/mol.

Data

The structure features a benzene ring with hydroxyl and amino groups, characteristic of phenylephrine, along with a glucuronic acid unit that enhances its solubility and facilitates renal excretion.

Chemical Reactions Analysis

Reactions

Phenylephrine-D-glucuronide is primarily involved in the following reactions:

  1. Formation: As mentioned, it is formed through the glucuronidation of phenylephrine.
  2. Hydrolysis: In certain conditions, phenylephrine-D-glucuronide may be hydrolyzed back to phenylephrine and glucuronic acid, although this is less common in physiological conditions.

Technical Details

The kinetics of glucuronidation can be influenced by various factors including enzyme activity, substrate concentration, and the presence of other competing substrates or inhibitors.

Mechanism of Action

Process

Phenylephrine exerts its pharmacological effects primarily through agonism at alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. The metabolite phenylephrine-D-glucuronide does not exhibit significant pharmacological activity; rather, it serves as a means for detoxification and elimination of phenylephrine from the body.

Data

Studies indicate that approximately 57% of an administered dose of phenylephrine is recovered as inactive metabolites in urine, including both sulfate conjugates and glucuronides . This highlights the importance of metabolic pathways in regulating drug activity and duration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Range: Exhibits stability within a physiological pH range (approximately 7.4).
  • Melting Point: Specific melting point data for phenylephrine-D-glucuronide may not be extensively documented but would likely be similar to other glucuronides.
Applications

Scientific Uses

Phenylephrine-D-glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and elimination pathways of phenylephrine. Its measurement in biological fluids helps assess drug exposure levels, therapeutic efficacy, and potential interactions with other medications. Additionally, understanding its formation can aid in developing new formulations that optimize systemic absorption while minimizing first-pass metabolism effects .

Biotransformation Pathways of Phenylephrine-D-glucuronide

Enzymatic Pathways in Glucuronidation of Phenylephrine

Phenylephrine (PE) undergoes extensive first-pass metabolism primarily in the gastrointestinal tract and liver following oral administration, with glucuronidation representing a major biotransformation pathway. The formation of phenylephrine-D-glucuronide (PE-G) occurs via the covalent linkage of glucuronic acid from uridine diphosphate-α-D-glucuronic acid (UDPGA) to the phenolic hydroxyl group of phenylephrine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), producing a β-D-glucuronide conjugate that significantly enhances the compound's water solubility for renal or biliary excretion [5] [9].

Pharmacokinetic studies in healthy adults demonstrate that PE is rapidly absorbed (median Tmax = 0.33-0.5 hours) but exhibits disproportionate increases in systemic exposure (Cmax and AUC) with escalating oral doses. Following administration of 10 mg, 20 mg, and 30 mg doses, mean Cmax values were 1354 pg/mL, 2959 pg/mL, and 4492 pg/mL, respectively, while mean AUC values were 955.8 pg·h/mL, 2346 pg·h/mL, and 3900 pg·h/mL. This non-linear pharmacokinetic profile suggests saturable first-pass metabolism involving both glucuronidation and sulfation pathways [6]. The short elimination half-life (t½,β = 1.2-1.6 hours in children; ~2-3 hours in adults) further supports rapid conjugation and elimination [1] [7].

Urinary excretion data reveal only minimal amounts of unchanged PE (3-16%) and PE-G, with the majority excreted as sulfate conjugates (phenylephrine sulfate) and the deaminated metabolite 3-hydroxymandelic acid (3-HMA). Notably, the percentage of sulfate conjugate decreases with higher doses (from 55.5% at 10 mg to 44.6% at 30 mg), while 3-HMA formation increases (from 6.8% to 11.5%), indicating dose-dependent shifts in metabolic flux [6]. This metabolic shift implies partial saturation of sulfation at higher doses, allowing more parent drug to reach hepatic UGTs and alternative metabolic pathways like oxidative deamination.

Table 1: Pharmacokinetic Parameters of Phenylephrine Following Oral Administration in Humans

ParameterChildren (2-5 yrs)Children (6-11 yrs)Children (12-17 yrs)Adults (10 mg)Adults (20 mg)Adults (30 mg)
Cmax (pg/mL)477 ± 196589 ± 241673 ± 2521354 ± 9542959 ± 21224492 ± 1978
AUC (pg·h/mL)672 ± 250830 ± 3021020 ± 390955.8 ± 278.52346 ± 983.83900 ± 1764
Tmax (h)0.17-1.50.17-1.50.17-1.50.33-0.50.33-0.50.33-0.5
t½,β (h)1.2 ± 0.31.4 ± 0.41.6 ± 0.52.5 ± 0.82.7 ± 0.92.9 ± 1.1

Data synthesized from [1] [6]

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Conjugate Formation

The human UGT superfamily comprises 22 identified isoforms classified into UGT1A, 2A, 2B, 3A, and 8A subfamilies, with UGT1A and 2B families being primarily responsible for xenobiotic metabolism [2] [9]. These enzymes are transmembrane proteins located in the endoplasmic reticulum lumen and exhibit distinct but overlapping substrate specificities. UGTs are expressed in multiple tissues, with the highest levels in the liver, followed by the gastrointestinal tract—key sites for PE first-pass metabolism [9] [8]. Quantitative mRNA analysis reveals UGT2B isoforms (UGT2B4, 2B7, 2B15, 2B17) are more abundantly expressed in the liver than UGT1A isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9), while UGT1A7, 1A8, and 1A10 show intestinal predominance [9].

Specific UGT isoforms implicated in PE glucuronidation include UGT1A9 and UGT2B7, based on their known activity toward phenolic substrates. UGT1A9, highly expressed in both liver and kidney, demonstrates high catalytic efficiency for simple phenols and is likely a major contributor to PE-G formation [9]. UGT2B7, the most promiscuous UGT isoform, also contributes significantly due to its broad substrate specificity encompassing phenolic compounds [10] [2]. Importantly, UGTs exhibit functional plasticity through hetero-dimerization, which modulates their catalytic activity. FRET and co-immunoprecipitation studies confirm that UGT1A9 forms stable hetero-dimers with UGT2B7, resulting in altered kinetic behaviors and regioselectivity for substrates like quercetin. Polymorphisms in these isoforms (e.g., UGT1A92, *3, *5; UGT2B72, *5) significantly impact dimerization affinity (FRET efficiency ranging from -0.74% to 24.3%) and metabolic activity [10].

The developmental expression of UGTs profoundly impacts PE metabolism in pediatric populations. Neonates exhibit low UGT capacity due to immature enzyme expression, while maximum UGT1A4 protein levels peak around 20 months of age. Pediatric studies (ages 2-17 years) demonstrate increasing oral clearance (CL/F) of PE with age, but when scaled for body size (CL/Fscaled), clearance is modestly higher in the youngest children (2-5 years), suggesting no developmental delays in clearance mechanisms. The scaled clearance declines across ages, potentially reflecting differences in intestinal first-pass metabolism susceptibility [1] [2].

Table 2: Human UGT Isoforms Relevant to Phenylephrine Glucuronidation

UGT IsoformTissue ExpressionCatalytic Efficiency for PhenolicsImpact of Genetic VariantsDimerization Partners
UGT1A9Liver, Kidney, IntestineHigh (Major phenolic glucuronidator)1A92 (D256N): ↓ Activity; 1A93 (M33T): ↑ Km; 1A95 (K217R): ↓ ExpressionForms hetero-dimers with UGT2B7; Alters quercetin metabolism
UGT2B7Liver, Kidney, GI TractBroad specificity (Key drug-metabolizing UGT)2B72 (H268Y): Altered zidovudine kinetics; 2B75 (↓ Expression): Reduced activityForms hetero-dimers with UGT1A1/1A9; Polymorphisms alter FRET efficiency
UGT1A1Liver, Small IntestineModerate (Bilirubin, phenols)1A128 (Promoter variant): Gilbert's syndrome; Reduced bilirubin clearanceDimerizes with UGT1A9/2B7; Splice variant *1b shows ↓ dimer affinity

Data synthesized from [2] [9] [10]

Comparative Analysis of Sulfation vs. Glucuronidation Metabolic Flux

Phenylephrine undergoes competing conjugation pathways—glucuronidation (UGT-mediated) and sulfation (SULT-mediated)—with sulfation dominating at therapeutic doses. Systematic analysis of twelve human cytosolic sulfotransferases (SULTs) identified SULT1A3 as the primary isoform responsible for phenylephrine sulfation. This enzyme exhibits high catalytic efficiency (Km in the same order of magnitude as for dopamine sulfation) and a broad pH optimum (pH 7-10.5), enabling efficient intestinal and hepatic conjugation [4]. The high affinity and capacity of SULT1A3 explain the predominance of sulfate conjugates (55.5% of dose) over glucuronides in urine after a 10 mg dose [6].

Several factors contribute to the preferential sulfation of PE at low doses:

  • Higher Affinity of SULTs: SULT1A3 exhibits lower Km values for phenylephrine compared to UGTs, allowing more efficient conjugation at low substrate concentrations [4] [6].
  • Tissue Localization: SULT1A3 is abundantly expressed in intestinal cells, the initial site of first-pass metabolism following oral administration. This positions sulfation to intercept PE before it reaches hepatic UGTs [4].
  • Enzyme Saturation Kinetics: Sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. As dose increases (20-30 mg), sulfation becomes partially saturated (decreased % sulfate conjugate), allowing a greater proportion of unchanged PE to reach UGTs and undergo glucuronidation or oxidative deamination to 3-HMA [6] [9].

The dose-dependent shift in metabolic flux has significant pharmacokinetic implications. At therapeutic doses (10 mg), extensive intestinal sulfation contributes to the low and variable oral bioavailability (~38%) of PE. Higher doses (≥20 mg) partially saturate sulfation, increasing the fraction of PE available for glucuronidation and systemic circulation, evidenced by disproportionate rises in Cmax and AUC [5] [6]. This shift is further confirmed in pediatric populations, where sulfation dominates but glucuronidation capacity increases with age, evidenced by rising AUC values from 672 pg·h/mL (2-5 years) to 1020 pg·h/mL (12-17 years) [1].

Table 3: Comparative Characteristics of Sulfation vs. Glucuronidation of Phenylephrine

CharacteristicSulfation (SULT1A3-mediated)Glucuronidation (UGT1A9/2B7-mediated)
Primary EnzymeSULT1A3 (Cytosolic)UGT1A9, UGT2B7 (Microsomal)
Tissue LocalizationHigh in intestinal epithelium; Moderate in liverModerate in intestine; High in liver
Reaction KineticsHigh affinity (Low Km); Low capacity (Saturable)Low affinity (Higher Km); High capacity
Dose DependencyDominant at low doses (<10 mg); Saturation at >20 mgMinor at low doses; Increased contribution at >20 mg
Urinary Metabolite (% Dose)44.6-55.5%Minimal (Exact quantification challenging due to low levels)
pH OptimumBroad (pH 7-10.5)Acidic to neutral (Varies by isoform)
Genetic InfluencesSULT1A3 copy number variantsUGT1A9/2B7 polymorphisms affect dimerization & activity

Data synthesized from [4] [6] [9]

Compounds Mentioned: Phenylephrine; Phenylephrine-D-glucuronide; 3-Hydroxymandelic acid (3-HMA); Phenylephrine sulfate; UDP-α-D-glucuronic acid (UDPGA); Bilirubin; Quercetin; Zidovudine.

Properties

Product Name

Phenylephrine-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

InChI

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1

InChI Key

DMVJUYDQYGHJIC-QBOXMOKDSA-N

SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.